Cas no 2248306-64-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate is a specialized organic compound featuring a cyclobutane core functionalized with a benzyl group and an isoindole-1,3-dione (phthalimide) ester moiety. This structure confers potential reactivity in coupling or polymerization applications, particularly in pharmaceutical or materials science research. The benzyl-substituted cyclobutane enhances steric and electronic properties, while the phthalimide ester group offers versatility as a leaving group or intermediate in synthetic pathways. Its rigid cyclobutane framework may contribute to stability in targeted reactions. The compound is suited for investigations in medicinal chemistry, where such scaffolds are explored for bioactivity, or in polymer chemistry as a building block for functionalized materials. Handling requires standard precautions for organic esters.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate structure
2248306-64-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate
CAS No:2248306-64-9
MF:C20H17NO4
MW:335.353285551071
CID:6595341
PubChem ID:165724598
Update Time:2025-06-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate
    • EN300-6518398
    • 2248306-64-9
    • Inchi: 1S/C20H17NO4/c22-17-15-9-4-5-10-16(15)18(23)21(17)25-19(24)20(11-6-12-20)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
    • InChI Key: QHPUTDXIJFMQQJ-UHFFFAOYSA-N
    • SMILES: O(C(C1(CC2C=CC=CC=2)CCC1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 335.11575802g/mol
  • Monoisotopic Mass: 335.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate (CAS No. 2248306-64-9)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate (CAS No. 2248306-64-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindole derivatives and is characterized by its unique structural features, which include a benzyl-substituted cyclobutane carboxylate moiety and a 1,3-dioxoisoindole ring system. The combination of these functional groups endows the molecule with a range of potential biological activities, making it a promising candidate for various therapeutic applications.

The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate can be represented as follows: C20H18O5. The compound's molecular weight is approximately 346.35 g/mol. The presence of the benzyl group and the cyclobutane ring contributes to its rigidity and conformational stability, which are crucial factors in determining its biological activity and pharmacokinetic properties.

Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate in various therapeutic areas. One notable application is in the field of cancer research. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action is believed to involve the inhibition of key signaling pathways that are critical for cell survival and proliferation.

In addition to its antiproliferative properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that the compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate have also been studied in detail. Preclinical studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In terms of safety and toxicity, preliminary studies have indicated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate is well-tolerated at therapeutic doses. However, further research is needed to fully evaluate its safety profile in humans. Ongoing clinical trials are currently underway to assess the efficacy and safety of this compound in various disease models.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzylcyclobutane-1-carboxylate has been optimized using modern synthetic techniques. One common approach involves the condensation of benzoyl chloride with cyclobutanecarboxylic acid followed by cyclization to form the isoindole ring system. This synthetic route has been reported to yield high purity products with good yields.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 1-benzylcyclobutane - 1 - carboxy late (CAS No . 2 248 306 - 64 -9) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to unravel its full potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.

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